Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Description
Properties
Molecular Formula |
C19H16FNO3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 2-[(4-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)14-5-8-18(16(9-14)19(22)23-2)24-10-13-3-6-15(20)7-4-13/h3-9,11H,10H2,1-2H3 |
InChI Key |
OGRPFAFOCLEIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Alkylation via Nucleophilic Substitution
Procedure :
-
Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
-
Reactants : Methyl 5-bromo-2-hydroxybenzoate (1 eq) and 4-fluorobenzyl bromide (1.2 eq).
-
Yield : 68–72% after column chromatography (hexane/ethyl acetate).
Limitations :
Mitsunobu Reaction
Procedure :
-
Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).
-
Reactants : Methyl 5-bromo-2-hydroxybenzoate (1 eq) and 4-fluorobenzyl alcohol (1.5 eq) in tetrahydrofuran (THF).
-
Yield : 80–85% after silica gel chromatography.
Advantages :
Suzuki-Miyaura Coupling: Integrating the Thiazole Moiety
The final step couples the 2-methylthiazole-4-yl boronic ester with the brominated benzoate via a palladium-catalyzed cross-coupling reaction.
Optimized Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : Sodium carbonate (Na₂CO₃)
-
Solvent : Dioxane/water (4:1)
-
Yield : 75–80%
Critical Parameters :
-
Boronic ester purity directly impacts coupling efficiency.
Purification and Characterization
Purification Methods :
| Step | Technique | Solvent System | Purity (%) |
|---|---|---|---|
| Thiazole Intermediate | Vacuum Distillation | — | 95 |
| Benzoate Ester | Recrystallization | Ethanol/Water | 98 |
| Final Product | Column Chromatography | Hexane/Ethyl Acetate | 99 |
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, thiazole-H), 7.85–7.45 (m, 4H, aromatic), 5.30 (s, 2H, OCH₂), 3.90 (s, 3H, COOCH₃), 2.70 (s, 3H, CH₃).
-
ESI-MS : [M+H]⁺ m/z 386.1 (calculated 386.4).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost ($/g) | Scalability |
|---|---|---|---|
| Alkylation | 72 | 12.50 | Moderate |
| Mitsunobu | 85 | 18.20 | Low |
| Suzuki Coupling | 80 | 22.00 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorobenzyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, nucleophiles, or electrophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Antitumor Activity
Research indicates that methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate exhibits significant antitumor properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects through the following mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). The National Cancer Institute's Developmental Therapeutics Program has reported promising results, with average growth inhibition rates indicating effective antitumor activity against several cancer types .
- Mechanism of Action : The compound's thiazole ring structure is believed to interact with specific cellular targets involved in cancer metabolism and signaling pathways. This interaction enhances its potency as an anticancer agent .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has shown potential anti-inflammatory activity. Preliminary studies suggest that it can modulate cytokine production and reduce inflammatory cell infiltration, making it a candidate for further investigation in the treatment of inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at the phenyl group, particularly the introduction of fluorine atoms, have been shown to enhance lipophilicity and receptor binding affinity. This relationship emphasizes the importance of chemical structure in drug design and efficacy .
In Vitro Studies
Several studies have evaluated the compound's effectiveness against human cancer cell lines. Notably:
- Breast and Ovarian Cancer Cells : In vitro assays have demonstrated nanomolar activity against these cell lines, suggesting broad-spectrum antitumor potential .
Animal Models
Preclinical trials using murine models have provided additional insights into the compound's efficacy. Administration of this compound resulted in significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Linked Benzoate Derivatives (Agrochemicals)
highlights several methyl benzoate derivatives with triazine-based substituents, widely used as sulfonylurea herbicides. Key comparisons include:
Key Differences :
- Heterocyclic Core : The target compound’s thiazole ring (electron-rich sulfur heterocycle) contrasts with triazine-based herbicides (nitrogen-rich rings). Thiazoles often enhance bioavailability and target eukaryotic enzymes, whereas triazines are optimized for plant acetolactate synthase (ALS) inhibition .
Phenothiazine-Tetrazole Hybrids (Medicinal Chemistry)
describes phenothiazine derivatives with tetrazole groups, such as 1-(2-Chloro-10H-phenothiazin-10-yl)-4-[2-(4-methoxyphenyl)-2H-tetrazol-5-yl]butan-2-ol. While structurally distinct, these compounds share functional group complexity:
Structural Implications :
- The target compound lacks the tricyclic phenothiazine system, which is critical for CNS activity. Instead, its thiazole and fluorobenzyl groups may favor interactions with bacterial or cancer targets .
Research Findings and Hypotheses
- Agrochemical Potential: Unlike triazine-based herbicides (e.g., metsulfuron methyl), the target compound’s thiazole moiety may confer activity against non-plant targets, such as fungal or bacterial enzymes.
- Metabolic Stability : Fluorine substitution may reduce oxidative metabolism compared to methoxy groups in compounds, enhancing pharmacokinetics .
Biological Activity
Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate, a compound featuring both a thiazole and a benzoate structure, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by its unique structural components, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 357.4 g/mol .
Research suggests that compounds containing thiazole moieties exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the fluorobenzyl group in this compound may enhance its lipophilicity, potentially improving cell membrane permeability and bioavailability .
1. Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A comparative analysis of related thiazole derivatives demonstrated significant inhibition zones against pathogens like Escherichia coli and Staphylococcus aureus.
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Thiazole Derivative A | E. coli | 15 |
| Thiazole Derivative B | S. aureus | 20 |
| This compound | TBD | TBD |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar thiazole structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation pathways.
A study investigating the effects of thiazole derivatives on cancer cell lines reported:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| A549 (Lung) | 15 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of angiogenesis |
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Similar compounds have been observed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Case Study: In Vivo Efficacy in Tumor Models
In a recent study, this compound was administered to mice with induced tumors. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective therapeutic agent.
Case Study: Antimicrobial Testing
A series of antimicrobial tests were conducted using this compound against Gram-positive and Gram-negative bacteria. The results showed promising activity, particularly against resistant strains, indicating its potential as an alternative treatment option.
Q & A
Q. How can researchers design a synthetic route for Methyl 2-((4-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate?
A typical approach involves sequential functionalization of the benzoate core. For example:
- Step 1 : Introduce the 4-fluorobenzyloxy group via nucleophilic substitution using 4-fluorobenzyl chloride and a phenolic intermediate under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Couple the thiazole moiety using cross-coupling reactions (e.g., Suzuki-Miyaura with a boronic acid derivative of 2-methylthiazole) .
- Optimization : Monitor reaction progress via TLC and adjust catalysts (e.g., Pd(PPh₃)₄) or solvents (THF vs. DMSO) to improve yield .
Q. What analytical techniques are critical for structural characterization?
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in the benzyl group, thiazole proton signals) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₁₅FN₂O₃S, expected [M+H]⁺ = 371.08) .
- Elemental Analysis : Verify purity (>95%) and rule out residual solvents .
Q. How should solubility and stability be evaluated for in vitro assays?
Q. What safety precautions are essential during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors .
- Storage : Keep in airtight containers at –20°C to prevent moisture absorption .
Advanced Research Questions
Q. How can computational methods guide pharmacophore modeling?
Q. What strategies resolve contradictions in biological activity data?
Q. How can structure-activity relationships (SAR) be explored?
Q. What methods are used to study crystalline forms and polymorphism?
Q. How can metabolic pathways be elucidated?
Q. What in vivo models are suitable for efficacy testing?
- Xenograft Models : Evaluate antitumor activity in mice implanted with cancer cell lines expressing the target receptor .
- Pharmacokinetics : Measure plasma half-life, Cmax, and bioavailability via serial blood sampling .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
